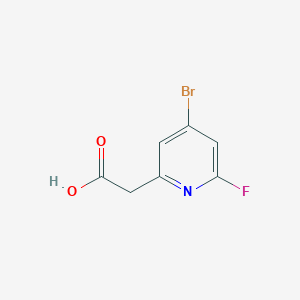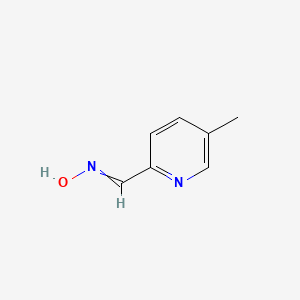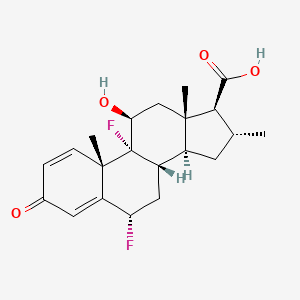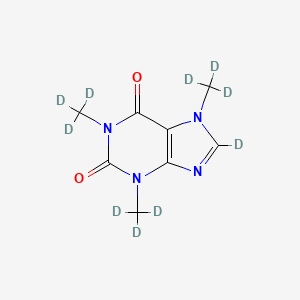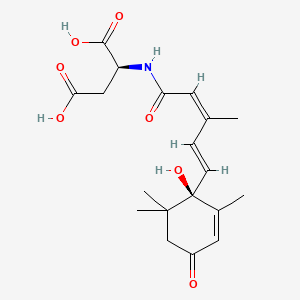
(+)-cis,trans-Abscisic Acid-L-aspartic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis,trans-Abscisic Acid-L-aspartic Acid is a conjugate of abscisic acid and L-aspartic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-aspartic acid is a non-essential amino acid that plays a role in the biosynthesis of proteins. The conjugate of these two compounds combines the properties of both, making it a subject of interest in scientific research.
准备方法
The preparation of (+)-cis,trans-Abscisic Acid-L-aspartic Acid can be achieved through synthetic routes involving the conjugation of abscisic acid with L-aspartic acid. One common method involves the activation of the carboxyl group of abscisic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). This activated intermediate can then react with the amino group of L-aspartic acid to form the desired conjugate. Industrial production methods may involve the use of immobilized enzymes or microbial fermentation to achieve higher yields and purity.
化学反应分析
(+)-cis,trans-Abscisic Acid-L-aspartic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, abscisic acid and L-aspartic acid, using acidic or basic conditions.
科学研究应用
(+)-cis,trans-Abscisic Acid-L-aspartic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the conjugation of plant hormones with amino acids and their resulting properties.
Biology: The compound is studied for its role in plant stress responses, particularly in relation to drought and salinity tolerance.
Medicine: Research is being conducted on its potential therapeutic effects, including its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: The compound is used in the development of agricultural products aimed at enhancing plant growth and stress resistance.
作用机制
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-aspartic Acid involves its interaction with specific molecular targets and pathways. Abscisic acid binds to its receptors in plant cells, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses. L-aspartic acid, on the other hand, participates in metabolic pathways such as the citric acid cycle and neurotransmitter synthesis. The conjugate compound may exert its effects through a combination of these mechanisms, influencing both plant and animal systems.
相似化合物的比较
(+)-cis,trans-Abscisic Acid-L-aspartic Acid can be compared with other similar compounds, such as:
Abscisic Acid: The parent compound, which is a plant hormone involved in stress responses and developmental processes.
L-Aspartic Acid: An amino acid that plays a role in protein biosynthesis and metabolic pathways.
Gibberellic Acid-L-aspartic Acid Conjugate: Another plant hormone-amino acid conjugate with different physiological effects.
Indole-3-Acetic Acid-L-aspartic Acid Conjugate: A conjugate of the plant hormone indole-3-acetic acid with L-aspartic acid, involved in plant growth regulation.
The uniqueness of this compound lies in its combined properties of abscisic acid and L-aspartic acid, making it a valuable compound for research in various fields.
属性
分子式 |
C19H25NO7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H25NO7/c1-11(7-15(22)20-14(17(25)26)9-16(23)24)5-6-19(27)12(2)8-13(21)10-18(19,3)4/h5-8,14,27H,9-10H2,1-4H3,(H,20,22)(H,23,24)(H,25,26)/b6-5+,11-7-/t14-,19-/m0/s1 |
InChI 键 |
WKJIJPCGZANDLR-FHHNLEOXSA-N |
手性 SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(=O)O)C(=O)O)/C)O)(C)C |
规范 SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(=O)O)C(=O)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


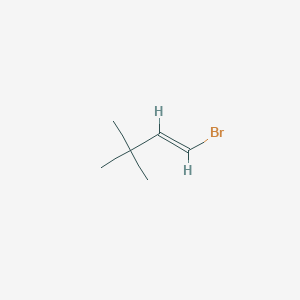
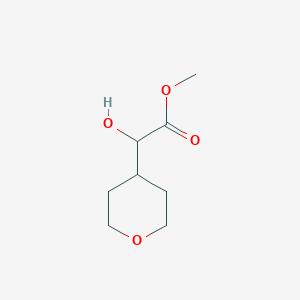
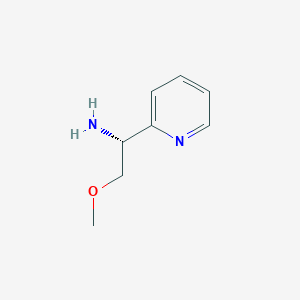
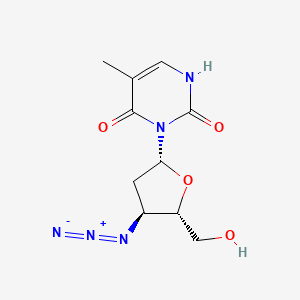

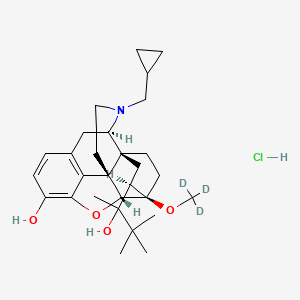
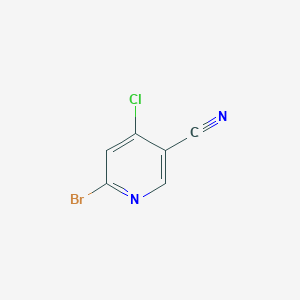
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
